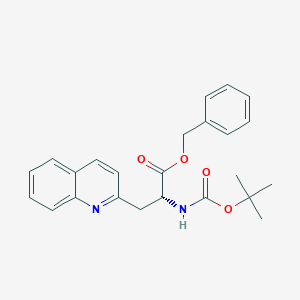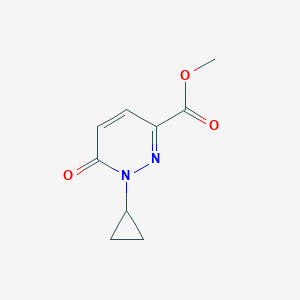![molecular formula C15H27NO4 B13923792 tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an azaspiro moiety, with a carboxylate ester group and a hydroxyethoxy substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the Carboxylate Ester Group: The carboxylate ester group is introduced via esterification, using reagents like 1,1-dimethylethyl alcohol and a carboxylic acid derivative.
Addition of the Hydroxyethoxy Group: The hydroxyethoxy group is added through an etherification reaction, using reagents like ethylene glycol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or tosylates in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar spirocyclic compounds that may lack this functional group.
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-6-4-15(5-7-16)10-12(11-15)19-9-8-17/h12,17H,4-11H2,1-3H3 |
Clave InChI |
MSLMMDREPXYFGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)







![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
